molecular formula C4H8ClNO2S B6613680 N-cyclobutylsulfamoyl chloride CAS No. 777952-91-7

N-cyclobutylsulfamoyl chloride

Cat. No.: B6613680
CAS No.: 777952-91-7
M. Wt: 169.63 g/mol
InChI Key: KDVKENMVPSUFTF-UHFFFAOYSA-N
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Description

N-Cyclobutylsulfamoyl chloride (CAS: 1411944-92-7) is a sulfamoyl chloride derivative with the molecular formula C₅H₁₀ClNO₂S . Its structure comprises a cyclobutyl group bonded to a sulfamoyl chloride moiety (–SO₂Cl). This compound is synthesized via the reaction of cyclobutylamine with methylsulfonyl chloride under controlled conditions, yielding a versatile intermediate for organic synthesis and pharmaceutical development . Key applications include:

  • Organic Synthesis: Acts as an electrophilic reagent for introducing sulfonamide groups.
  • Pharmaceuticals: Used in designing enzyme inhibitors and receptor modulators due to its balanced steric and electronic properties.

Properties

IUPAC Name

N-cyclobutylsulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO2S/c5-9(7,8)6-4-2-1-3-4/h4,6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVKENMVPSUFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutylsulfamoyl chloride typically involves the reaction of cyclobutylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclobutylamine+Chlorosulfonic acidN-cyclobutylsulfamoyl chloride+Hydrogen chloride\text{Cyclobutylamine} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrogen chloride} Cyclobutylamine+Chlorosulfonic acid→N-cyclobutylsulfamoyl chloride+Hydrogen chloride

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and isolation of the product using techniques like distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: N-cyclobutylsulfamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted sulfamides.

    Hydrolysis: In the presence of water, it can hydrolyze to form cyclobutylamine and sulfur dioxide.

    Oxidation and Reduction: It can participate in oxidation-reduction reactions, although specific conditions and reagents are required.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.

    Water: For hydrolysis reactions.

    Oxidizing and Reducing Agents: Depending on the desired reaction pathway.

Major Products:

    Substituted Sulfamides: Formed from substitution reactions.

    Cyclobutylamine and Sulfur Dioxide: Formed from hydrolysis.

Scientific Research Applications

N-cyclobutylsulfamoyl chloride has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce the sulfamoyl chloride functional group into molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-cyclobutylsulfamoyl chloride involves its reactivity with nucleophiles, leading to the formation of substituted products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. In biological systems, it may interact with proteins or enzymes, leading to potential biological effects.

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Compound Name Molecular Formula Key Substituents Reactivity & Stability Highlights
N-Cyclobutylsulfamoyl chloride C₅H₁₀ClNO₂S Cyclobutyl group Moderate steric hindrance; stable under standard conditions; versatile in nucleophilic substitutions .
N-Cyclopentylsulfamoyl chloride C₅H₁₀ClNO₂S Cyclopentyl group Increased steric bulk slows reaction rates compared to cyclobutyl analog; higher thermal stability .
N,N-Dimethylsulfamoyl chloride C₂H₆ClNO₂S Dimethyl groups Lower steric hindrance enhances reactivity but reduces selectivity in crowded reactions .
N-(4-Fluorophenyl)sulfamoyl chloride C₆H₅ClFNO₂S 4-Fluorophenyl ring Aromatic ring stabilizes via resonance; fluorine enhances electrophilicity .
N-(Cyclopropylmethyl)-N-methylsulfamoyl chloride C₆H₁₁ClNO₂S Cyclopropylmethyl group High ring strain from cyclopropane increases reactivity but may reduce thermal stability .

Stability and Practical Considerations

  • Thermal Stability : Cyclobutyl derivatives demonstrate superior thermal stability compared to cyclopropyl analogs, which are prone to radical rearrangements .
  • Hydrolytic Stability : Hydrolysis rates vary significantly. For example, N,N-dimethylsulfamoyl chloride has a hydrolysis half-life of ~24 hours at 25°C/60% RH, while cyclobutyl analogs may exhibit slower degradation due to steric protection of the sulfonyl chloride group .
  • Commercial Availability : this compound is readily available (e.g., Sigma-Aldrich), whereas niche derivatives like N-(cyclohexylmethyl)-N-cyclopropylsulfamoyl chloride are less accessible .

Industrial Relevance

  • Agrochemicals : Sulfamoyl chlorides with bulky substituents (e.g., cyclopentyl) are intermediates in herbicide synthesis .
  • Dyes and Polymers : Aromatic derivatives are utilized in sulfonated polymer production .

Q & A

Q. What are the standard synthetic pathways for preparing N-cyclobutylsulfamoyl chloride, and what reagents are critical for its formation?

  • Methodological Answer : this compound is typically synthesized via sulfamoylation of cyclobutylamine using sulfonyl chlorides or chlorosulfonic acid derivatives. A common approach involves reacting cyclobutylamine with sulfuryl chloride (SO₂Cl₂) under controlled conditions (0–5°C, inert atmosphere) to prevent side reactions. Purification is achieved through vacuum distillation or recrystallization using non-polar solvents. Key parameters include stoichiometric ratios, reaction time, and temperature control to avoid decomposition. Structural validation requires NMR (¹H/¹³C) and FT-IR spectroscopy to confirm sulfonamide bond formation and cyclobutyl group integrity .

Q. Which analytical techniques are most reliable for characterizing this compound, and what parameters should be prioritized?

  • Methodological Answer :
Technique Key Parameters Purpose Reference
¹H/¹³C NMR Chemical shifts (δ), coupling constantsConfirm cyclobutyl ring geometry and sulfamoyl group connectivity
FT-IR Peaks at 1370 cm⁻¹ (S=O), 1160 cm⁻¹ (S–N)Validate sulfonamide functionalization
Mass Spectrometry Molecular ion (M⁺), fragmentation patternsVerify molecular weight and purity
Consistent use of high-purity solvents and internal standards (e.g., TMS for NMR) is critical. Cross-referencing with computational data (e.g., InChIKey: SSINZHMPWHVPHC-UHFFFAOYSA-N) ensures accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Due to its reactivity and potential toxicity, handle the compound in a fume hood with PPE (gloves, lab coat, goggles). Use inert gas lines during synthesis to mitigate hydrolysis. Storage requires airtight containers under nitrogen at –20°C. Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols. Safety documentation must align with institutional guidelines for sulfonyl chlorides, emphasizing acute toxicity and corrosivity risks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

  • Methodological Answer : Employ a Design of Experiments (DoE) approach to test variables:
  • Temperature : Lower temperatures (0–5°C) reduce side reactions but may slow kinetics.
  • Solvent : Dichloromethane or THF minimizes byproduct formation.
  • Catalyst : Lewis acids (e.g., AlCl₃) may accelerate sulfamoylation.
    Statistical tools (ANOVA, response surface methodology) identify optimal parameters. Post-reaction quenching with ice-water and rapid phase separation enhances purity .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

  • Methodological Answer : Discrepancies in NMR/IR peaks may arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:
  • Replication : Repeat experiments under identical conditions.
  • Cross-validation : Compare with computational spectra (DFT or molecular dynamics simulations).
  • Alternative techniques : Use X-ray crystallography (if crystalline) or high-resolution MS for unambiguous confirmation .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions with amines or alcohols. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic sites. Software like Gaussian or ORCA, paired with PubChem structural data (InChIKey: SSINZHMPWHVPHC), validates computational models against experimental results .

Q. How to design experiments assessing the hydrolytic stability of this compound under varying pH conditions?

  • Methodological Answer : Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC or conductivity measurements. Kinetic studies (Arrhenius plots) determine activation energy. Control humidity and temperature (e.g., 25°C vs. 40°C) to simulate real-world stability. Data analysis requires non-linear regression to fit pseudo-first-order models .

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